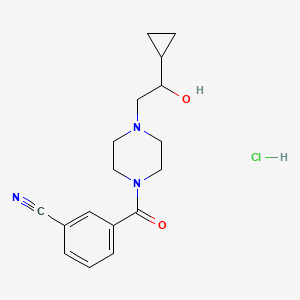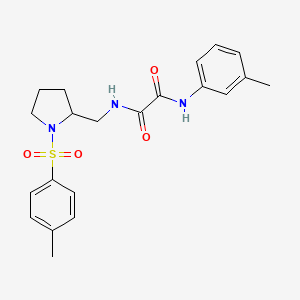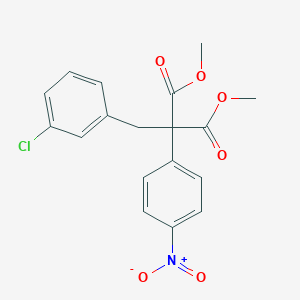
4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTTIC and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a compound that has been synthesized through various methods, emphasizing the exploration of its potential applications in scientific research. A notable synthesis involves water-mediated reactions, highlighting the compound's role in developing non-linear optical (NLO) properties and potential anticancer activity. This synthesis process includes a three-component reaction, which results in the formation of compounds with significant interactions near the colchicine binding site of tubulin, suggesting a mechanism for inhibiting tubulin polymerization (R. Jayarajan et al., 2019).
Computational Studies and Biological Evaluation
Computational chemistry methods have been employed to investigate the synthesized compounds, supporting their characterization with calculated results. The focus on NLO properties and molecular docking analyses underscores the compound's utility in exploring interactions with biological targets, offering insights into its potential as an anticancer agent. The detailed examination of binding modes via molecular docking studies reveals the compound's promising interactions with biological macromolecules, suggesting avenues for further research into its therapeutic applications (R. Jayarajan et al., 2019).
Antitubercular and Antimicrobial Activities
Further research into similar compounds has shown significant antitubercular activity, highlighting the importance of structure-activity relationships in designing effective antitubercular agents. These findings are pivotal in the ongoing search for novel treatments against tuberculosis, especially in the context of multidrug-resistant and extremely drug-resistant strains. The identified compounds exhibit high inhibitory activity toward Mycobacterium tuberculosis strains, underscoring the compound's potential in contributing to the development of new antitubercular therapies (Elisa Azzali et al., 2017).
Antiviral Properties
The exploration of benzamide-based 5-aminopyrazoles and their derivatives has opened new avenues for antiviral research, particularly against avian influenza virus (H5N1). These compounds, synthesized through a novel route, have demonstrated remarkable antiavian influenza virus activity, offering a promising basis for developing antiviral agents. This synthesis pathway and subsequent biological evaluation underline the compound's relevance in addressing viral infections, with several derivatives showing significant viral reduction (A. Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-5-7-12(8-6-11)15-14(18)16(23-21-15)17(22)20-10-13-4-2-3-9-19-13/h2-9H,10,18H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSOERYKFHQKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride](/img/structure/B2431534.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2431542.png)




![N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2431552.png)